1,13-Tetradecadiene

Catalog No.
S1894899
CAS No.
21964-49-8
M.F
C14H26
M. Wt
194.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,13-Tetradecadiene

CAS Number

21964-49-8

Product Name

1,13-Tetradecadiene

IUPAC Name

tetradeca-1,13-diene

Molecular Formula

C14H26

Molecular Weight

194.36 g/mol

InChI

InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-4H,1-2,5-14H2

InChI Key

XMRSTLBCBDIKFI-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCCCC=C

Canonical SMILES

C=CCCCCCCCCCCC=C

1,13-Tetradecadiene is an organic compound classified as an alkene, characterized by a linear chain structure comprising 14 carbon atoms and two double bonds located between the first and thirteenth carbon atoms. Its chemical formula is C14H26, and it has a molecular weight of 194.3562 g/mol. The presence of these double bonds contributes to the compound's rigidity and provides reactive sites for further chemical modifications . Although not widely abundant in nature, 1,13-tetradecadiene can be synthesized from various hydrocarbons and serves as a potential intermediate in organic synthesis.

Currently, there is no documented information on a specific mechanism of action for 1,13-tetradecadiene in biological systems.

  • Flammability: Alkenes are generally flammable, so proper handling near heat or ignition sources is crucial.
  • Skin and eye irritation: Alkenes can irritate skin and eyes upon contact. Appropriate personal protective equipment (PPE) like gloves and safety goggles should be worn.
  • Inhalation hazard: Inhalation of alkene vapors can be harmful. Ensure proper ventilation when handling.
Due to its unsaturation. A notable reaction is hydrogenation, where the compound reacts with hydrogen gas in the presence of a catalyst to yield tetradecane (C14H30). The balanced equation for this reaction is:

C14H26+7H2C14H30\text{C}_{14}\text{H}_{26}+7\text{H}_2\rightarrow \text{C}_{14}\text{H}_{30}

Additionally, the compound can undergo reactions typical of alkenes, such as electrophilic additions and polymerization, depending on the conditions and reagents used .

1,13-Tetradecadiene can be synthesized through several methods:

  • Dehydrohalogenation: This involves the elimination of hydrogen halides from corresponding halogenated hydrocarbons.
  • Metathesis Reactions: Utilizing metathesis catalysts to rearrange alkenes can yield 1,13-tetradecadiene from simpler alkenes.
  • Diels-Alder Reactions: This method can be employed to form the diene from suitable precursors involving cycloaddition reactions .

These synthetic pathways allow for the generation of 1,13-tetradecadiene in laboratory settings for research and industrial applications.

While specific applications of 1,13-tetradecadiene are not extensively documented, its structural characteristics suggest potential uses in:

  • Organic Synthesis: As an intermediate in the production of more complex organic molecules.
  • Materials Science: Investigated for its adsorption properties on substrates like silicon surfaces .
  • Chemical Research: Used in studies related to diene reactivity and polymer chemistry.

Research has shown that 1,13-tetradecadiene interacts with silicon surfaces through non-covalent intermolecular forces. A study demonstrated that one double bond of 1,13-tetradecadiene reacts preferentially with different facets of silicon surfaces (Si(111)7x7), indicating unique interaction dynamics that could be relevant for material applications .

Several compounds share structural similarities with 1,13-tetradecadiene, primarily due to their diene characteristics or linear alkene structures. Here are some notable comparisons:

Compound NameChemical FormulaNumber of Double BondsUnique Characteristics
1,9-NonadieneC9H162Shorter carbon chain; more volatile
1,11-DodecadieneC12H222Similar reactivity; longer chain
TetradeceneC14H281Saturated; lacks one double bond
1,3-HexadieneC6H102Shorter chain; more reactive due to position of double bonds

The uniqueness of 1,13-tetradecadiene lies in its specific positioning of double bonds and its potential applications in organic synthesis that differ from those of similar compounds .

Grignard reagent-based synthesis represents one of the most fundamental and widely utilized approaches for the formation of carbon-carbon bonds in the preparation of 1,13-tetradecadiene [1] [2]. The methodology employs organomagnesium compounds of the general formula RMgX, where R represents an organic residue and X denotes a halogen, typically chlorine, bromine, or iodine [1] [3]. These reagents exhibit exceptional reactivity and good chemoselectivity, making them particularly suitable for the construction of long-chain alkene systems [2].

The synthesis protocol typically involves the reaction of organic halides with magnesium metal in ethereal solvents, most commonly diethyl ether or tetrahydrofuran [3]. An ether solvent is essential for the reaction, as it provides the necessary coordination to stabilize the organomagnesium species [3]. The mechanism of Grignard reagent formation has been extensively studied, with research indicating that the process occurs at the magnesium surface through a combination of single-electron transfer and radical intermediates [4].

In the context of 1,13-tetradecadiene synthesis, Grignard reagents can be employed in several strategic approaches. One prominent method involves the coupling of appropriately functionalized Grignard reagents with electrophilic partners to construct the fourteen-carbon chain with terminal double bonds [5] [2]. The reaction typically proceeds under carefully controlled conditions, with temperatures ranging from 0°C to reflux, depending on the specific substrates and desired selectivity [2].

The stereoselectivity and regioselectivity of Grignard-based syntheses can be influenced by various factors, including the nature of the halide leaving group, solvent choice, and reaction temperature [6]. Recent mechanistic studies have revealed that the halide effect plays a crucial role in determining the diastereoselectivity of these reactions, with different halides promoting distinct reaction pathways [6].

Quality control in Grignard-based synthesis requires careful monitoring of moisture and oxygen levels, as these reagents are highly sensitive to both water and air [7]. The standardization and control of Grignard reactions have been significantly improved through the implementation of online nuclear magnetic resonance monitoring, allowing for real-time adjustments of reaction parameters [7].

Catalytic Coupling Reactions for Diene Formation

Catalytic coupling reactions have emerged as powerful tools for the stereoselective synthesis of conjugated and non-conjugated dienes, including 1,13-tetradecadiene [8] [9]. These methodologies offer several advantages over stoichiometric approaches, including improved atom economy, reduced waste generation, and enhanced selectivity control [8].

Transition metal-catalyzed cross-coupling reactions represent a major class of diene-forming methodologies [8]. Palladium-catalyzed systems, particularly those employing bisphosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, have demonstrated exceptional utility in the formation of 1,13-tetradecadiene through various coupling strategies [5] [10]. These catalysts facilitate the formation of carbon-carbon bonds between vinyl halides and organometallic reagents with high efficiency and selectivity [5].

Nickel-catalyzed reductive coupling represents another significant advancement in diene synthesis [11]. The methodology enables the cross-coupling of vinyl halides under mild conditions, providing access to 1,3-dienes with moderate to good yields [11]. The reaction mechanism involves the formation of organonickel intermediates that undergo reductive elimination to form the desired carbon-carbon bonds [11].

Copper-mediated coupling reactions have also shown promise for diene formation [12]. A notable development is the hydrogen-mediated carbon-carbon coupling reaction utilizing copper/N-heterocyclic carbene complexes [12]. This methodology delivers 1,4-dienes with high chemo-, regio-, and stereoselectivity without isomerization to thermodynamically more stable conjugated systems [12].

Dual-catalyzed systems have recently gained attention for their ability to facilitate intermolecular reductive coupling reactions [13]. These systems combine the advantages of multiple catalytic cycles to achieve transformations that would be difficult or impossible with single-catalyst approaches [13]. The methodology has been successfully applied to the coupling of dienes with various electrophiles, including ketones and aldehydes [13].

Mechanistic studies of nickel and copper dual catalyst systems have revealed the intricate details of cooperative catalysis in asymmetric carbon-carbon bond formation [9]. The bimetallic systems exhibit remarkable substrate scope, accommodating both cyclic and acyclic stabilized nucleophiles as well as aryl- and alkyl-substituted 1,3-dienes [9]. The stereoselectivity of these reactions is controlled by the turnover-limiting proton-transfer step between the metal centers [9].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 1,13-tetradecadiene presents numerous technical and economic challenges that must be addressed to achieve commercially viable manufacturing processes [14] [15]. Scale-up considerations encompass reaction engineering, catalyst economics, process safety, and environmental compliance [14].

Catalyst cost represents one of the most significant barriers to industrial implementation [14]. Metallocene catalysts, while highly effective for laboratory synthesis, are prohibitively expensive for large-scale production [14]. The development of alternative catalyst systems that maintain high activity and selectivity while reducing cost is a critical research priority [14]. Catalyst recycling and recovery strategies have been investigated as potential solutions, but the technical challenges associated with separation and regeneration often limit their practical applicability [14].

Process intensification through continuous flow methodologies offers significant advantages over traditional batch processes . Continuous flow reactors enable better control of reaction parameters, improved heat and mass transfer, and enhanced safety profiles . For 1,13-tetradecadiene production, continuous flow systems can optimize reaction conditions and enhance yield while minimizing the formation of undesired byproducts .

The formation of long-chain branched polymers during metallocene-catalyzed processes presents a unique challenge for diene production [15] [17]. While controlled branching can be beneficial for certain polymer applications, it represents a significant impediment for the production of pure 1,13-tetradecadiene [15]. Understanding the mechanistic factors that influence branching, including the role of macromer incorporation and the effect of metallocene structure, is essential for developing selective synthesis protocols [15] [17].

Safety considerations are paramount in industrial diene production, particularly when dealing with highly reactive organometallic reagents and flammable solvents [18]. The handling of Grignard reagents and other air- and moisture-sensitive compounds requires specialized equipment and protocols to ensure worker safety and process reliability [18]. Automated systems and improved process control can help mitigate these risks while maintaining production efficiency [18].

Environmental impact assessment and mitigation represent increasingly important aspects of industrial chemical production [18]. Solvent selection, waste minimization, and catalyst disposal must be carefully considered in the design of sustainable production processes [18]. Green chemistry principles, including the use of renewable feedstocks and environmentally benign solvents, are being integrated into process development efforts [18].

Equipment requirements for industrial-scale production include specialized reactors capable of maintaining inert atmospheres, efficient separation systems, and robust analytical monitoring capabilities [18]. The capital investment required for such equipment can be substantial, necessitating careful economic analysis to ensure project viability [18].

Purification Techniques and Quality Control

The purification of 1,13-tetradecadiene requires sophisticated separation techniques capable of distinguishing between structurally similar compounds and removing trace impurities that could affect product quality [19] [20]. Column chromatography remains the gold standard for laboratory-scale purification, offering excellent resolution and high purity products [19] [21].

Column chromatography protocols for 1,13-tetradecadiene typically employ silica gel as the stationary phase with carefully optimized solvent systems [21] [22]. The differential adsorption of compounds on silica gel enables the separation of 1,13-tetradecadiene from closely related isomers and byproducts [21]. Successful chromatographic separation requires precise control of solvent polarity, with gradient elution often employed to achieve optimal resolution [22]. The compound typically elutes at Rf values of approximately 0.2-0.4 in non-polar solvent systems, with gradual increases in polar solvent content facilitating separation from more polar impurities [22].

Fractional distillation represents the most practical approach for industrial-scale purification of 1,13-tetradecadiene [23] [24]. The technique exploits differences in boiling points to achieve separation, with the compound's boiling point of approximately 58-60°C at 0.1 mmHg providing a suitable window for purification [25]. Industrial fractional distillation systems employ sophisticated column designs with multiple theoretical plates to achieve the resolution required for high-purity products [24]. The process requires careful control of temperature, pressure, and reflux ratio to optimize separation efficiency while minimizing thermal degradation [24].

Quality control methodologies for 1,13-tetradecadiene must address both chemical purity and structural integrity [19] [20]. Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for purity assessment, with both proton and carbon-13 NMR providing detailed structural information [19]. Infrared spectroscopy offers complementary analytical capabilities, particularly for monitoring degradation pathways and identifying functional group transformations [19].

Gas chromatography-mass spectrometry provides highly sensitive detection and quantification of impurities, with detection limits often in the parts-per-million range [20]. The technique is particularly valuable for identifying trace contaminants that could affect product performance in downstream applications [20]. High-performance liquid chromatography offers alternative separation capabilities, especially for compounds that are thermally labile or have limited volatility [20].

Near-infrared spectroscopy has emerged as a rapid analytical technique for process monitoring and quality control [20] [26]. The method enables real-time analysis of product purity and composition, facilitating immediate process adjustments to maintain product quality [26]. This approach is particularly valuable for industrial applications where rapid analytical turnaround is essential for process optimization [26].

Analytical method validation is critical for ensuring reliable quality control results [18]. This includes establishing detection limits, precision, accuracy, and robustness for all analytical procedures [18]. Regular calibration and maintenance of analytical instruments are essential for maintaining data quality and regulatory compliance [18].

Storage and handling considerations play important roles in maintaining product quality throughout the supply chain [19]. 1,13-tetradecadiene is sensitive to oxidation and polymerization, requiring careful control of storage conditions including temperature, atmosphere, and container materials [19]. The development of stabilizer systems and optimized packaging solutions helps ensure product integrity during transport and storage [19].

XLogP3

6.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21964-49-8

Wikipedia

Tetradeca-1,13-diene

Biological Half Life

13.00 Days

Dates

Last modified: 08-16-2023

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